molecular formula C10H12N2O B2549010 4-((3-Hydroxypropyl)amino)benzonitrile CAS No. 313238-55-0

4-((3-Hydroxypropyl)amino)benzonitrile

Cat. No. B2549010
M. Wt: 176.219
InChI Key: HRPASSWJHQAQCT-UHFFFAOYSA-N
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Patent
US06559143B1

Procedure details

A mixture of 4-fluorobenzonitrile (12.0 g, 99.1 mmol) and 3-amino-1-propanol (59.6 g, 793 mmol) was stirred at 80° C. under an inert atmosphere for 3 hours before water (150 mL) was added. The mixture was allowed to cool to rt, and was then extracted with diethyl ether. The organic layer was separated, dried (Na2SO4), filtered and concentrated in vacuo to yield 17 g (97%) of the title compound as an oil that crystallised upon standing.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH2:10][CH2:11][CH2:12][CH2:13][OH:14]>O>[OH:14][CH2:13][CH2:12][CH2:11][NH:10][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
59.6 g
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
was then extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCCNC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.